7-[5-(2,4-Dichlorophenyl)-2-furyl]-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine
Overview
Description
7-[5-(2,4-Dichlorophenyl)-2-furyl]-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C22H13Cl2N3O3S and its molecular weight is 470.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthetic and Medicinal Aspects
7-[5-(2,4-Dichlorophenyl)-2-furyl]-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine belongs to the pyrazolo[1,5-a]pyrimidine scaffold, which is recognized as a privileged heterocycle in drug discovery. These compounds have exhibited a wide range of medicinal properties such as anticancer, central nervous system agents, anti-infectious, anti-inflammatory, and CRF1 antagonists. The structure-activity relationship (SAR) studies of these compounds have drawn significant attention, leading to the development of various lead compounds for different disease targets. There is still considerable potential for medicinal chemists to exploit this scaffold further in the development of new drug candidates. Synthetic strategies for pyrazolo[1,5-a]pyrimidine derivatives and their significant biological properties along with SAR studies have been extensively reviewed, showcasing the scaffold's versatility and potential in drug discovery (Cherukupalli et al., 2017).
Regio-Orientation in Structure Assignment
Understanding the regio-orientation and regioselectivity of reactions involving 3(5)-aminopyrazoles with 1,3-bielectrophilic reagents is crucial for forming pyrazolo[1,5-a]pyrimidine. This review focuses on highlighting the importance of regio-orientation in the formation of these compounds, which is essential for accurately determining the structure and potential biological activities of the synthesized compounds. The review addresses literature controversies related to the regio-orientation of substituents on the pyrimidine ring of pyrazolo[1,5-a]pyrimidines, providing clarity and guidance for future synthetic efforts in this area (Mohamed & Mahmoud, 2019).
Hybrid Catalysts in Synthesis
The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, which are key precursors for medicinal and pharmaceutical industries, demonstrates the broader applicability of pyrimidine cores. This review covers synthetic pathways employed for the development of substituted pyrano/pyrimidine derivatives using diverse hybrid catalysts, such as organocatalysts, metal catalysts, and green solvents. The focus on hybrid catalysts for synthesizing pyrimidine scaffolds highlights the innovative approaches being explored to develop lead molecules with potential therapeutic applications (Parmar et al., 2023).
Optoelectronic Applications
Quinazolines and pyrimidines are also being explored for their applications in optoelectronic materials, including electronic devices, luminescent elements, and image sensors. This review discusses the incorporation of quinazoline and pyrimidine rings into π-extended conjugated systems, significantly enhancing the creation of novel optoelectronic materials. The review underscores the potential of these heterocyclic compounds in fabricating materials for organic light-emitting diodes (OLEDs), including highly efficient and phosphorescent OLEDs, showcasing the versatility of pyrimidine derivatives beyond traditional medicinal applications (Lipunova et al., 2018).
Properties
IUPAC Name |
3-(benzenesulfonyl)-7-[5-(2,4-dichlorophenyl)furan-2-yl]pyrazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Cl2N3O3S/c23-14-6-7-16(17(24)12-14)19-8-9-20(30-19)18-10-11-25-22-21(13-26-27(18)22)31(28,29)15-4-2-1-3-5-15/h1-13H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZWILXJBOHRNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C3N=CC=C(N3N=C2)C4=CC=C(O4)C5=C(C=C(C=C5)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Cl2N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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